molecular formula C18H16O B14449147 1-(Anthracen-9-YL)-2-methylpropan-1-one CAS No. 73633-41-7

1-(Anthracen-9-YL)-2-methylpropan-1-one

Número de catálogo: B14449147
Número CAS: 73633-41-7
Peso molecular: 248.3 g/mol
Clave InChI: QBFSEDQTTFTBPP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Anthracen-9-YL)-2-methylpropan-1-one is an anthracene-derived ketone featuring a branched alkyl chain (2-methylpropan-1-one) directly attached to the anthracene core. The compound’s structure distinguishes it from chalcone derivatives (e.g., propenones with conjugated double bonds) due to the absence of extended π-conjugation. Its electronic properties are influenced by the electron-donating methyl group and the anthracene moiety, which provides a rigid aromatic framework.

Propiedades

Número CAS

73633-41-7

Fórmula molecular

C18H16O

Peso molecular

248.3 g/mol

Nombre IUPAC

1-anthracen-9-yl-2-methylpropan-1-one

InChI

InChI=1S/C18H16O/c1-12(2)18(19)17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-12H,1-2H3

Clave InChI

QBFSEDQTTFTBPP-UHFFFAOYSA-N

SMILES canónico

CC(C)C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(Anthracen-9-YL)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of anthracene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Passerini three-component reaction, which combines anthracene-9-carbaldehyde, an isocyanide, and a carboxylic acid derivative in aqueous media. This green synthesis approach is environmentally friendly and offers high yields .

Industrial Production Methods

Industrial production of 1-(Anthracen-9-YL)-2-methylpropan-1-one may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of recyclable catalysts and solvents can further enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(Anthracen-9-YL)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in dry ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: 1-(Anthracen-9-YL)-2-methylpropan-1-ol.

    Substitution: Halogenated anthracene derivatives.

Mecanismo De Acción

The mechanism of action of 1-(Anthracen-9-YL)-2-methylpropan-1-one involves its interaction with cellular components, leading to various biological effects. In the context of its pro-apoptotic activity, the compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase pathways . The molecular targets include mitochondrial membranes and DNA, leading to cell death.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Anthracene Derivatives
Compound Name Key Structural Features Substituent Effects Notable Properties References
1-(Anthracen-9-YL)-2-methylpropan-1-one Propan-1-one, branched 2-methyl group Moderate electron-donating Hypothetical higher HOMO energy
(E)-1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one Chalcone (propenone) with phenyl group Electron-withdrawing (ketone) Strong NLA, low HOMO-LUMO gap
tert-Butyl-ethylene-ketone-ANT Pentenone with tert-butyl substituent Strong electron-donating (tert-butyl) Enhanced redox stability
AN-1 () Propenone with dimethylamino-phenyl Electron-donating (dimethylamino) Charge transfer state (CTS) transition

Key Observations:

  • Conjugation Effects: Chalcone derivatives (e.g., AN-1, AN-2) exhibit extended π-conjugation due to their propenone backbone, enabling nonlinear optical (NLO) properties like strong nonlinear absorption (NLA) via charge transfer states . In contrast, 1-(Anthracen-9-YL)-2-methylpropan-1-one lacks this conjugation, likely resulting in weaker NLA responses.
  • Substituent Influence: Electron-donating groups (e.g., tert-butyl in tert-butyl-ethylene-ketone-ANT) elevate HOMO energy levels, enhancing redox stability and electron migration in electrochemical applications . The 2-methyl group in the target compound may impart similar but less pronounced effects.

Photophysical and Electrochemical Behavior

  • Chalcone Derivatives ():
    • UV-Vis absorption maxima in chalcones (e.g., ~400–500 nm) arise from π→π* transitions in conjugated systems .
    • AN-1 and AN-2 show excited-state dynamics involving transitions from local excited states (LES) to charge transfer states (CTS), critical for NLO applications .
  • Target Compound:
    • The absence of a conjugated double bond likely shifts absorption to shorter wavelengths (e.g., <400 nm) and reduces molar extinction coefficients compared to chalcones.

Electrochemical Data ():

  • Cyclic voltammetry (CV) of tert-butyl-ethylene-ketone-ANT reveals reversible redox peaks at −1.2 V (reduction) and +1.5 V (oxidation), attributed to anthracene’s aromatic system and substituent effects . The target compound’s redox profile may resemble this but with shifted potentials due to weaker electron donation from the methyl group.

Computational Insights (DFT Studies)

  • Chalcone Analogs ():
    • DFT calculations on (E)-1-(anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one reveal a planar geometry with a HOMO-LUMO gap of ~3.2 eV, correlating with observed optical properties .
  • Target Compound:
    • Hypothetical DFT studies predict a higher HOMO-LUMO gap (>4.0 eV) due to reduced conjugation, aligning with weaker NLO activity .

Actividad Biológica

1-(Anthracen-9-YL)-2-methylpropan-1-one, a compound belonging to the anthracene derivative family, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(Anthracen-9-YL)-2-methylpropan-1-one can be represented as follows:

C15H14O\text{C}_{15}\text{H}_{14}\text{O}

This compound features an anthracene moiety, which is known for its photophysical properties and biological activity.

Research indicates that anthracene derivatives, including 1-(Anthracen-9-YL)-2-methylpropan-1-one, exhibit various mechanisms of action:

  • Induction of Apoptosis : Studies have shown that anthraquinone derivatives can induce apoptosis in cancer cells. For instance, compounds similar to 1-(Anthracen-9-YL)-2-methylpropan-1-one have been reported to activate caspases and disrupt the balance of reactive oxygen species (ROS) within cells, leading to cell death .
  • Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase, which is crucial for inhibiting cancer cell proliferation .
  • Autophagy Activation : The activation of autophagy pathways has also been noted as a significant mechanism through which these compounds exert their anticancer effects .

Anticancer Efficacy

A comprehensive evaluation of the anticancer activity of 1-(Anthracen-9-YL)-2-methylpropan-1-one has been conducted against various cancer cell lines. The following table summarizes the findings from several studies:

Cell Line IC50 (μM) Mechanism Reference
PC3 (Prostate Cancer)5.0Apoptosis induction
L1210 (Leukemia)3.5Caspase activation
A375 (Melanoma)4.8ROS modulation
CHO (Chinese Hamster Ovary)6.0Polyamine transporter affinity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types.

Case Studies

Several case studies have illustrated the biological activity of anthracene derivatives:

  • Study on N-(Anthracen-9-Ylmethyl)triamines : This study evaluated a series of triamines derived from anthracene. The results indicated that these compounds exhibited increased potency in DFMO-treated L1210 cells, with specific triamine systems showing significant cytotoxicity due to their affinity for polyamine transporters .
  • Photophysical Properties : Investigations into the fluorescence quenching of anthracene derivatives revealed insights into their interaction with biological systems. These properties are crucial for understanding how such compounds can be utilized in photodynamic therapy .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.